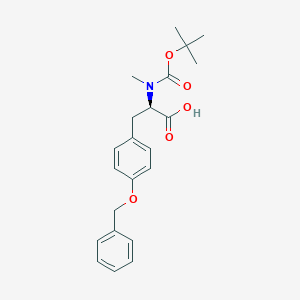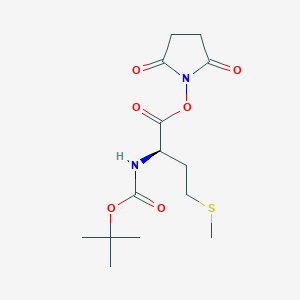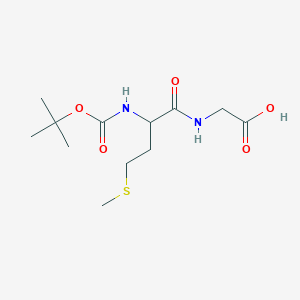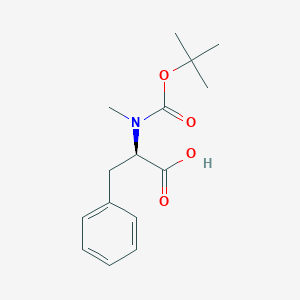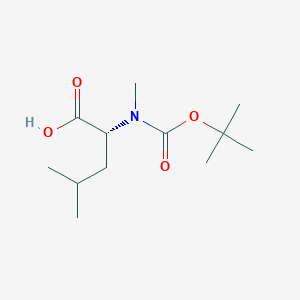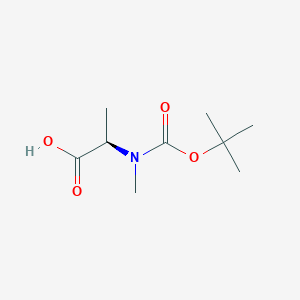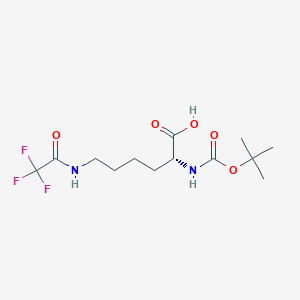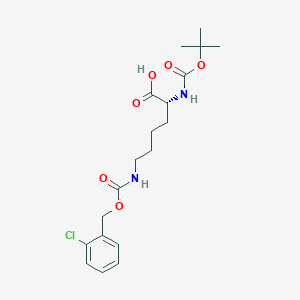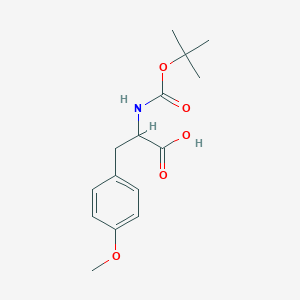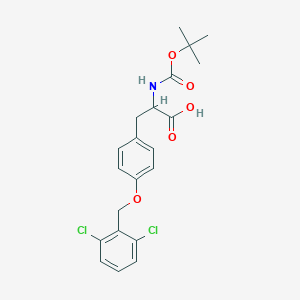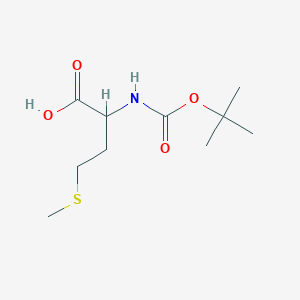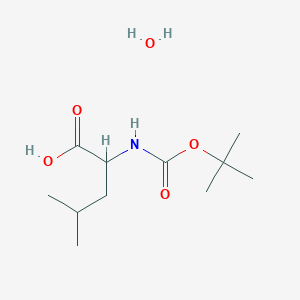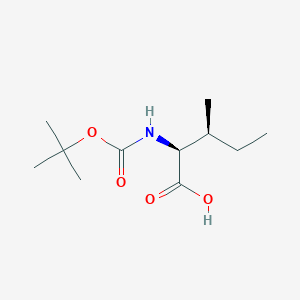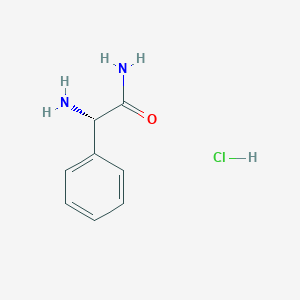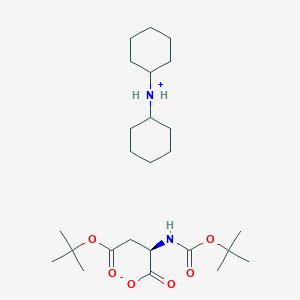
Boc-D-Asp(OtBu)-OH DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Asp(OtBu)-OH DCHA is a chemical compound with the molecular formula C₁₃H₂₃NO₆ . It is also known as N-α-t.-Boc-L-aspartic acid β-t.-butyl ester dicyclohexylammonium salt .
Synthesis Analysis
This compound is used as a building block in solid-phase peptide synthesis . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular weight of Boc-D-Asp(OtBu)-OH DCHA is 470.7 g/mol . The Hill formula for this compound is C₁₃H₂₃NO₆ * C₁₂H₂₃N .Physical And Chemical Properties Analysis
Boc-D-Asp(OtBu)-OH DCHA appears as a white to slight yellow to beige powder . The compound should be stored below +30°C .Wissenschaftliche Forschungsanwendungen
“Boc-D-Asp(OtBu)-OH DCHA” is a derivative of protected amino acids. It’s mainly used for peptide synthesis in biomedical research and drug synthesis . The protection of functional groups such as carboxylic acids and amino groups is crucial during the synthesis to prevent other reactions .
The specific scientific field for this compound is biochemistry , specifically in the area of peptide synthesis .
The application of “Boc-D-Asp(OtBu)-OH DCHA” involves its use as a building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Peptide Synthesis
- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Drug Synthesis
- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .
- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .
- The outcomes would be the successful synthesis of a drug molecule with the correct structure .
-
Peptide Synthesis
- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Drug Synthesis
- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .
- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .
- The outcomes would be the successful synthesis of a drug molecule with the correct structure .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRDWOMNDCKEJ-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679346 |
Source


|
| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asp(OtBu)-OH DCHA | |
CAS RN |
200334-95-8 |
Source


|
| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

